5-Chloro-N-(2-methylpropyl)pyrazin-2-amine
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Overview
Description
5-Chloro-N-(2-methylpropyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom at the 5-position and an N-(2-methylpropyl) group at the 2-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine followed by alkylation. One common method is the reaction of pyrazin-2-amine with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloropyrazin-2-amine is then reacted with 2-methylpropylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2-methylpropyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the chlorine atom or reduce the pyrazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the pyrazine ring.
Reduction: Dechlorinated or reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(2-methylpropyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazinamide: Known for its antimycobacterial activity.
5-Bromo-6-chloro-pyrazin-2-amine: Another halogenated pyrazine derivative with distinct biological activities.
Uniqueness
5-Chloro-N-(2-methylpropyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an N-(2-methylpropyl) group makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Chloro-N-(2-methylpropyl)pyrazin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
This compound belongs to the pyrazine derivative family, characterized by a pyrazine ring substituted with a chloro group and an alkyl amine. Its chemical formula is C_8H_10ClN_3, and it exhibits properties that suggest moderate to good bioavailability based on Lipinski's rule of five.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . A notable investigation demonstrated that this compound (referred to as compound 5p in some literature) exhibited potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4–16 |
Bacillus subtilis | 8–32 |
MRSA | 8–32 |
Escherichia coli | 4–32 |
These findings indicate that the compound not only inhibits bacterial growth but also has the ability to disperse established biofilms, which is crucial in treating chronic infections where biofilm formation is prevalent .
The mechanism by which this compound exerts its antibacterial effects involves compromising the structural integrity of bacterial cell membranes. This leads to leakage of intracellular components, ultimately resulting in bacterial cell death. Studies have shown that at concentrations of three times the MIC (3MIC), the compound can effectively kill MRSA cells directly. Additionally, post-contact effect (PCE) studies indicated that the growth rate of viable bacteria was significantly impacted even after the compound was removed, suggesting a prolonged antibacterial effect .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence regarding its anticancer potential . Preliminary research suggests that pyrazine derivatives can induce apoptosis in various cancer cell lines. The specific mechanisms are still under investigation, but they may involve modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate these mechanisms and evaluate the efficacy of this compound in cancer models.
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in understanding how modifications to the pyrazine structure affect biological activity. The introduction of amino groups has been shown to enhance both antibacterial potency and water solubility, which are critical for drug development. For instance, compounds with primary or secondary amino groups generally exhibit improved interactions with bacterial targets, thereby increasing their efficacy against resistant strains .
Case Studies
- Murine Corneal Infection Model : In vivo studies using murine models demonstrated that this compound effectively reduced bacterial load in corneal infections caused by MRSA. The compound was administered at varying concentrations, revealing dose-dependent efficacy.
- Biofilm Disruption : Another study focused on the ability of this compound to disrupt biofilms formed by S. aureus. Results showed significant reductions in biofilm biomass when treated with sub-MIC concentrations of 5p, indicating its potential as a therapeutic agent for chronic infections associated with biofilms.
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-chloro-N-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)3-11-8-5-10-7(9)4-12-8/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
UKRTVKHQACOEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
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